molecular formula C4H7IO B13611351 Rac-(1r,3r)-3-iodocyclobutan-1-ol,trans

Rac-(1r,3r)-3-iodocyclobutan-1-ol,trans

Cat. No.: B13611351
M. Wt: 198.00 g/mol
InChI Key: XCMQVYNPJOTWIE-UHFFFAOYSA-N
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Description

Rac-(1r,3r)-3-iodocyclobutan-1-ol, trans: is a chiral compound with significant interest in the field of organic chemistry It is a cyclobutane derivative where an iodine atom is attached to the third carbon and a hydroxyl group is attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Rac-(1r,3r)-3-iodocyclobutan-1-ol, trans can be achieved through several methods. One common approach involves the iodination of cyclobutanone followed by reduction to yield the desired compound. The reaction typically requires the use of iodine and a reducing agent such as sodium borohydride under controlled conditions to ensure the formation of the trans isomer.

Industrial Production Methods: While specific industrial production methods for Rac-(1r,3r)-3-iodocyclobutan-1-ol, trans are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Rac-(1r,3r)-3-iodocyclobutan-1-ol, trans undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide or ammonia in aqueous solution.

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products Formed:

    Substitution: Formation of cyclobutanol derivatives.

    Oxidation: Formation of cyclobutanone derivatives.

    Reduction: Formation of cyclobutane derivatives with varying functional groups.

Scientific Research Applications

Rac-(1r,3r)-3-iodocyclobutan-1-ol, trans has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and in the study of reaction mechanisms.

    Biology: Potential use in the development of biologically active compounds and as a probe in biochemical studies.

    Medicine: Investigated for its potential in drug synthesis and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Rac-(1r,3r)-3-iodocyclobutan-1-ol, trans exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the hydroxyl group is converted to a carbonyl group, altering the compound’s reactivity. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

  • Rac-(1r,3r)-3-chlorocyclobutan-1-ol, trans
  • Rac-(1r,3r)-3-bromocyclobutan-1-ol, trans
  • Rac-(1r,3r)-3-fluorocyclobutan-1-ol, trans

Comparison: Rac-(1r,3r)-3-iodocyclobutan-1-ol, trans is unique due to the presence of the iodine atom, which is larger and more polarizable than chlorine, bromine, or fluorine. This affects the compound’s reactivity and the types of reactions it can undergo. The iodine atom also makes the compound more suitable for certain types of substitution reactions compared to its halogenated counterparts.

Properties

Molecular Formula

C4H7IO

Molecular Weight

198.00 g/mol

IUPAC Name

3-iodocyclobutan-1-ol

InChI

InChI=1S/C4H7IO/c5-3-1-4(6)2-3/h3-4,6H,1-2H2

InChI Key

XCMQVYNPJOTWIE-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1I)O

Origin of Product

United States

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